Cas no 2229048-03-5 (2-(6-chloro-2-methoxypyridin-3-yl)propanal)

2-(6-Chloro-2-methoxypyridin-3-yl)propanal is a versatile pyridine derivative with a reactive aldehyde functional group, making it a valuable intermediate in organic synthesis. Its chloro and methoxy substituents enhance its reactivity and selectivity in cross-coupling reactions, while the propanal moiety allows for further functionalization, such as condensation or reduction. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for the synthesis of biologically active molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for complex synthetic routes. The compound is typically handled under inert conditions to preserve its aldehyde functionality.
2-(6-chloro-2-methoxypyridin-3-yl)propanal structure
2229048-03-5 structure
Product Name:2-(6-chloro-2-methoxypyridin-3-yl)propanal
CAS No:2229048-03-5
MF:C9H10ClNO2
MW:199.634201526642
CID:6283836
PubChem ID:134322253
Update Time:2025-10-29

2-(6-chloro-2-methoxypyridin-3-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-(6-chloro-2-methoxypyridin-3-yl)propanal
    • SCHEMBL19944086
    • 2229048-03-5
    • EN300-1995476
    • Inchi: 1S/C9H10ClNO2/c1-6(5-12)7-3-4-8(10)11-9(7)13-2/h3-6H,1-2H3
    • InChI Key: PNUQQEISAXLDLA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=N1)OC)C(C=O)C

Computed Properties

  • Exact Mass: 199.0400063g/mol
  • Monoisotopic Mass: 199.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 39.2Ų

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Additional information on 2-(6-chloro-2-methoxypyridin-3-yl)propanal

2-(6-Chloro-2-Methoxypyridin-3-yl)Propanal: A Comprehensive Overview

2-(6-Chloro-2-Methoxypyridin-3-yl)Propanal, also known by its CAS number 2229048-03-5, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of aldehydes and features a pyridine ring substituted with chlorine and methoxy groups, making it a versatile molecule for both academic and industrial research.

The structure of 2-(6-Chloro-2-Methoxypyridin-3-yl)Propanal consists of a pyridine ring with substituents at positions 2, 3, and 6. The presence of the methoxy group at position 2 and the chlorine atom at position 6 imparts distinct electronic and steric effects, which influence the compound's reactivity and stability. The propanal group attached to position 3 further enhances its functional versatility, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 2-(6-Chloro-2-Methoxypyridin-3-yl)Propanal in the field of medicinal chemistry. Researchers have explored its role as a precursor for bioactive compounds, particularly in the development of novel drugs targeting specific diseases. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, suggesting its potential use in pharmaceutical applications.

In addition to its medicinal applications, 2-(6-Chloro-2-Methoxypyridin-3-yl)Propanal has also been investigated for its utility in agrochemicals. Its ability to interact with specific enzymes makes it a candidate for developing eco-friendly pesticides and herbicides. A recent research paper emphasized the compound's role in inhibiting key enzymes involved in plant growth, offering a sustainable approach to pest control without adverse environmental impacts.

The synthesis of 2-(6-Chloro-2-Methoxypyridin-3-yl)Propanal involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The most efficient routes reported in literature involve the use of transition metal catalysts to facilitate key transformations, such as cross-coupling reactions. These methods not only enhance yield but also improve the overall sustainability of the synthesis process.

From an environmental perspective, understanding the fate and behavior of 2-(6-Chloro-2-Methoxypyridin-3-yl)Propanal in different ecosystems is crucial. Recent studies have focused on its biodegradation pathways and toxicity profiles. Findings indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its persistence in aquatic environments. However, further research is needed to assess its long-term effects on soil microbiota.

The versatility of 2-(6-Chloro-2-Methoxypyridin-3-yl)Propanal extends to materials science as well. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensor applications. A groundbreaking study published earlier this year demonstrated its effectiveness as a chelating agent in homogeneous catalysis, paving the way for its use in industrial processes.

In conclusion, 2-(6-Chloro-2-Methoxypyridin-3-yl)Propanal, with its unique structure and diverse functional groups, continues to be a focal point for scientific research across multiple disciplines. Its potential applications span from drug discovery to agrochemical development and materials science. As researchers delve deeper into understanding its properties and behavior, this compound is poised to contribute significantly to both academic advancements and industrial innovations.

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